molecular formula C13H9N3O4S B14617314 2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide CAS No. 57864-71-8

2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide

Cat. No.: B14617314
CAS No.: 57864-71-8
M. Wt: 303.30 g/mol
InChI Key: VFEWKNKOFQRJRC-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide typically involves the reaction of 4-nitroaniline with chlorosulfonic acid to form 4-nitrobenzenesulfonyl chloride. This intermediate is then reacted with ammonia to yield 4-nitrobenzenesulfonamide. The final step involves cyclization with thionyl chloride to form the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzothiadiazines, and various other functionalized compounds .

Scientific Research Applications

2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect is attributed to its ability to modulate potassium channels, while its anticancer activity is linked to its inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the 1,2,4-benzothiadiazine-1,1-dioxide family, such as:

Uniqueness

What sets 2H-1,2,4-Benzothiadiazine, 3-(4-nitrophenyl)-, 1,1-dioxide apart is its unique nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

57864-71-8

Molecular Formula

C13H9N3O4S

Molecular Weight

303.30 g/mol

IUPAC Name

3-(4-nitrophenyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C13H9N3O4S/c17-16(18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)21(19,20)15-13/h1-8H,(H,14,15)

InChI Key

VFEWKNKOFQRJRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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